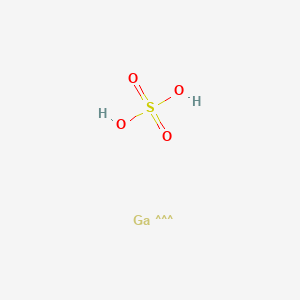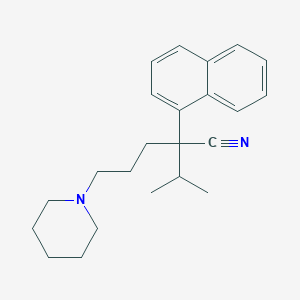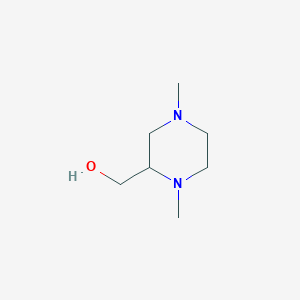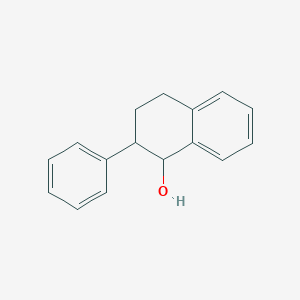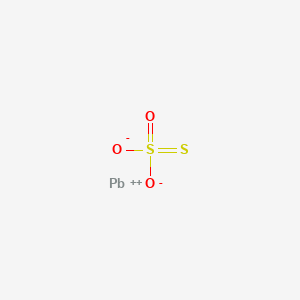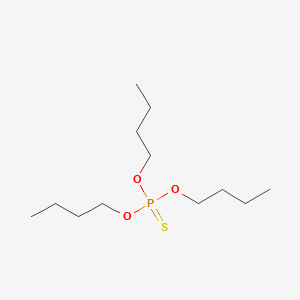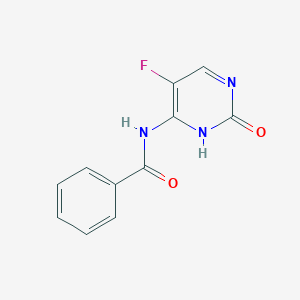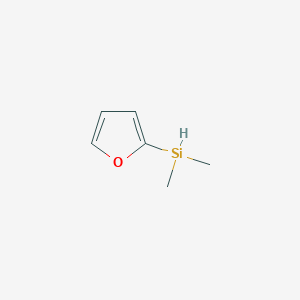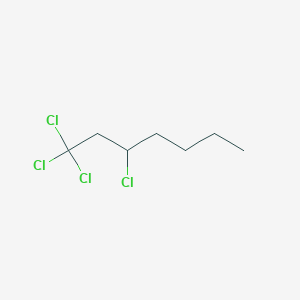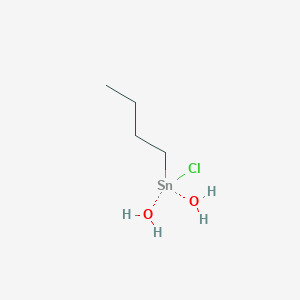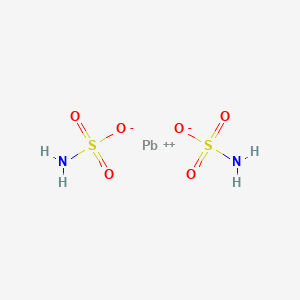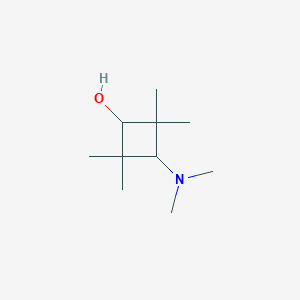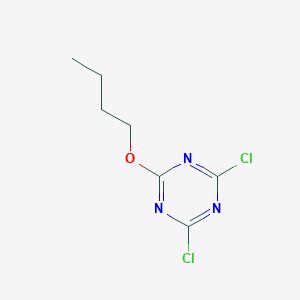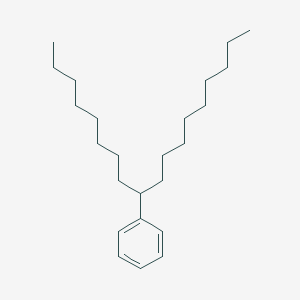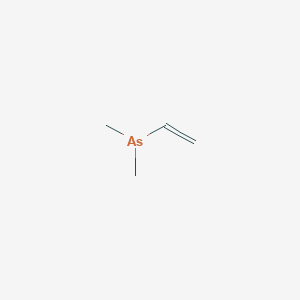
Arsine, dimethylvinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsine, dimethylvinyl- (DMVA) is a colorless, flammable, and highly toxic gas that is widely used in the semiconductor industry for the production of microchips and other electronic devices. Despite its toxic nature, DMVA is an important reagent in organic synthesis and has been extensively studied for its potential applications in medical research. In
Aplicaciones Científicas De Investigación
Arsine, dimethylvinyl- has been widely used as a reagent in organic synthesis for the preparation of various compounds, including heterocyclic compounds, organometallic compounds, and phosphorus-containing compounds. Arsine, dimethylvinyl- has also been studied for its potential applications in medical research, particularly in the field of cancer therapy. Arsine, dimethylvinyl- has been shown to induce apoptosis (programmed cell death) in cancer cells and has been suggested as a potential chemotherapeutic agent.
Mecanismo De Acción
The mechanism of action of Arsine, dimethylvinyl- is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of cellular respiration. Arsine, dimethylvinyl- has been shown to induce oxidative stress in cells, leading to the production of ROS and the activation of apoptotic pathways. Arsine, dimethylvinyl- has also been shown to inhibit mitochondrial respiration, leading to a decrease in ATP production and cell death.
Biochemical and Physiological Effects
Arsine, dimethylvinyl- is highly toxic and can cause severe damage to the body's organs and tissues. Inhalation of Arsine, dimethylvinyl- can cause respiratory distress, chest pain, and pulmonary edema. Arsine, dimethylvinyl- can also cause damage to the liver, kidneys, and central nervous system. Ingestion of Arsine, dimethylvinyl- can cause nausea, vomiting, abdominal pain, and diarrhea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Arsine, dimethylvinyl- is a highly reactive reagent that can be used in a variety of organic synthesis reactions. Arsine, dimethylvinyl- is also relatively inexpensive and easy to handle. However, due to its toxic nature, Arsine, dimethylvinyl- must be handled with extreme care and in a well-ventilated area. Arsine, dimethylvinyl- is also highly flammable and can pose a fire hazard if not handled properly.
Direcciones Futuras
There are several potential future directions for the study of Arsine, dimethylvinyl-. One area of research is the development of new synthetic methods for the preparation of Arsine, dimethylvinyl- and its derivatives. Another area of research is the investigation of Arsine, dimethylvinyl-'s potential applications in cancer therapy and other medical applications. Finally, there is a need for further research into the mechanism of action of Arsine, dimethylvinyl- and its effects on cellular processes.
Conclusion
In conclusion, Arsine, dimethylvinyl- is a highly toxic gas that is widely used in the semiconductor industry and in organic synthesis. Despite its toxic nature, Arsine, dimethylvinyl- has been extensively studied for its potential applications in medical research, particularly in the field of cancer therapy. Arsine, dimethylvinyl-'s mechanism of action involves the generation of reactive oxygen species and the inhibition of cellular respiration. Arsine, dimethylvinyl- has several advantages and limitations for use in lab experiments, and there are several potential future directions for its study.
Métodos De Síntesis
Arsine, dimethylvinyl- is typically synthesized by the reaction of vinylmagnesium bromide with trimethylarsine oxide. The reaction is carried out in anhydrous diethyl ether at low temperatures (-78°C) and under an inert atmosphere. The resulting product is purified by distillation under reduced pressure.
Propiedades
Número CAS |
13652-14-7 |
|---|---|
Nombre del producto |
Arsine, dimethylvinyl- |
Fórmula molecular |
C4H9As |
Peso molecular |
132.04 g/mol |
Nombre IUPAC |
ethenyl(dimethyl)arsane |
InChI |
InChI=1S/C4H9As/c1-4-5(2)3/h4H,1H2,2-3H3 |
Clave InChI |
VSAHOCVUSNZZEQ-UHFFFAOYSA-N |
SMILES |
C[As](C)C=C |
SMILES canónico |
C[As](C)C=C |
Otros números CAS |
13652-14-7 |
Sinónimos |
ethenyl-dimethyl-arsane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



